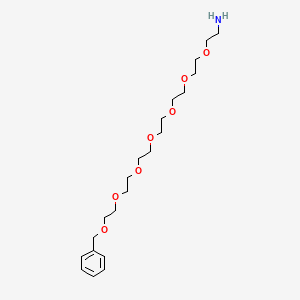

Benzyl-PEG7-amine

Description

The exact mass of the compound this compound is 415.25700252 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZKCKXDCYVWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-amine for Researchers and Drug Development Professionals

Introduction

Benzyl-PEG7-amine is a bifunctional, monodisperse polyethylene glycol (PEG) linker that is increasingly utilized in advanced biochemical and pharmaceutical applications.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[2]

Chemical Structure and Properties

This compound is characterized by three key functional components: a terminal primary amine group, a central hydrophilic PEG7 spacer, and a benzyl ether group at the other terminus.[1] The primary amine serves as a reactive handle for conjugation to various molecules, including proteins, peptides, and small molecule drugs, typically through reactions with carboxylic acids or activated esters.[1][3] The PEG7 spacer, consisting of seven repeating ethylene glycol units, imparts increased hydrophilicity and biocompatibility to the parent molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The benzyl group acts as a protecting group for the terminal hydroxyl function, which can be selectively removed via hydrogenolysis to reveal a primary alcohol for further chemical modification.

The structure of this compound is systematically named as 1-(benzyloxy)-20-amino-3,6,9,12,15,18-hexaoxaicosane. Its detailed chemical and physical properties are summarized in the table below.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C21H37NO7 | |

| Molecular Weight | 415.52 g/mol | |

| CAS Number | 868594-43-8 | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DCM, and DMF | |

| Storage Conditions | -20°C for long-term storage |

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a versatile tool in the hands of chemists and drug developers. Its primary applications lie in the fields of bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities.

Bioconjugation and Surface Modification

The terminal primary amine of this compound is readily reactive with a variety of functional groups, most notably N-hydroxysuccinimide (NHS) esters and carboxylic acids in the presence of a coupling agent like EDC. This reactivity allows for the covalent attachment of the PEG linker to proteins, antibodies, or other biomolecules, a process known as PEGylation. PEGylation can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.

PROTAC Synthesis

A significant and growing application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound provides a flexible and hydrophilic linker of a defined length that can be incorporated into PROTAC design to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Amine Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a carboxylic acid functional group using EDC and NHS chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-free buffer (e.g., PBS, MES, HEPES) at pH 7-9 for the coupling step

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester.

-

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (1.2 equivalents) in the chosen reaction buffer.

-

Add the activated NHS ester solution dropwise to the this compound solution with gentle stirring.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by LC-MS or TLC.

-

-

Quenching:

-

Add a quenching solution, such as hydroxylamine, to the reaction mixture to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as preparative HPLC or silica gel column chromatography, to remove excess reagents and byproducts.

-

Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC molecule where this compound is used as the linker to connect a target-binding ligand (Ligand 1, with a carboxylic acid) and an E3 ligase-binding ligand (Ligand 2, with a reactive group for the deprotected alcohol).

Step 1: Amide Coupling of Ligand 1 to this compound

-

Follow the amine coupling protocol described above to conjugate Ligand 1-COOH to the primary amine of this compound.

Step 2: Deprotection of the Benzyl Group

-

Materials:

-

Ligand 1-PEG7-Benzyl conjugate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

-

Procedure:

-

Dissolve the Ligand 1-PEG7-Benzyl conjugate in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected Ligand 1-PEG7-OH.

-

Step 3: Coupling of Ligand 2 to the Deprotected Linker

-

The free hydroxyl group on the Ligand 1-PEG7-OH intermediate can be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to a suitable functional group on Ligand 2 (e.g., a carboxylic acid via esterification). The specific coupling strategy will depend on the chemical nature of Ligand 2.

Visualizations

Chemical Structure and Functional Groups of this compound

Caption: Functional components of the this compound molecule.

Logical Relationship of this compound Reactivity

Caption: Reactivity pathways of this compound's functional groups.

Experimental Workflow for PROTAC Synthesis using this compound

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

References

Benzyl-PEG7-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG7-amine, a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and a benzyl-protected hydroxyl group. The seven ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.

| Property | Value | Reference(s) |

| CAS Number | 868594-43-8 | [1][2] |

| Molecular Formula | C21H37NO7 | [1] |

| Molecular Weight | 415.5 g/mol | [1] |

| Appearance | Not specified; likely a viscous oil or solid | |

| Purity | Typically >95% | |

| Storage Conditions | -20°C, desiccated | [1] |

Chemical Reactivity and Applications

This compound possesses two key reactive functionalities that can be addressed orthogonally:

-

Primary Amine (-NH2): This group readily reacts with electrophiles, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is fundamental for attaching the PEG linker to proteins (via lysine residues or the N-terminus), antibodies, or other amine-containing biomolecules and small molecules.

-

Benzyl Ether (-OBn): The benzyl group serves as a stable protecting group for a terminal hydroxyl. It can be selectively removed under mild conditions via catalytic hydrogenolysis to reveal a primary alcohol. This newly exposed hydroxyl group can then be used for further chemical modifications.

This dual functionality makes this compound a versatile tool for multi-step synthesis and bioconjugation strategies.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation and deprotection.

Synthesis of this compound

A documented synthesis of this compound involves a two-step process starting from the corresponding azide derivative, Benzyl-PEG8-azide.

Reaction Scheme:

Caption: Synthesis of this compound via Staudinger Reaction.

Experimental Details:

| Step | Parameter | Description |

| 1 | Reactants | Benzyl-PEG8-azide, Triphenylphosphine |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 20°C | |

| Duration | 3 hours | |

| 2 | Reagent | Water |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 20°C | |

| Duration | 48 hours | |

| Yield | 97% |

Conjugation to Amine-Reactive Molecules (via NHS Ester)

The primary amine of this compound can be conjugated to a molecule containing an NHS ester. The following is a general protocol for this type of reaction.

Caption: General workflow for conjugating this compound to an NHS ester.

Typical Reaction Conditions:

| Parameter | Recommended Conditions |

| Solvent for this compound | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

| Reaction Buffer | Amine-free buffer, pH 7.0-9.0 (e.g., Phosphate-buffered saline (PBS), Borate buffer) |

| Molar Ratio | 1:1 to 2:1 of this compound to NHS ester for small molecules; may be higher for proteins |

| Reaction Time | 30 minutes to 24 hours, depending on the substrates |

| Temperature | Room temperature or 4°C |

| Monitoring | Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) |

| Purification | Dialysis, size-exclusion chromatography, or column chromatography |

Deprotection of the Benzyl Group

The benzyl ether can be cleaved by catalytic hydrogenolysis to yield a free hydroxyl group.

Caption: Workflow for the hydrogenolysis of a Benzyl-PEG conjugate.

General Protocol for Hydrogenolysis:

| Parameter | Recommended Conditions |

| Substrate | Benzyl-PEG conjugate |

| Catalyst | Palladium on carbon (Pd/C, 10 wt%) |

| Hydrogen Source | Hydrogen gas (H2) |

| Solvent | Methanol (MeOH) or other suitable alcohol |

| Temperature | Room temperature |

| Reaction Time | 4-24 hours (monitor by TLC or LC-MS) |

| Work-up | Filtration to remove the catalyst, followed by solvent evaporation |

Concluding Remarks

This compound is a valuable chemical tool for researchers in drug development and the life sciences. Its defined length, hydrophilicity, and orthogonal reactive handles provide a reliable platform for the synthesis of complex bioconjugates. The experimental protocols outlined in this guide, derived from established chemical principles and literature, offer a solid foundation for the successful application of this versatile linker.

References

The Benzyl Protecting Group in PEG Linkers: A Technical Guide for Drug Development

For researchers, scientists, and drug development professionals, the precise control over molecular conjugation is paramount. Poly(ethylene glycol) (PEG) linkers have become essential tools, enhancing the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. Central to the synthesis of well-defined, heterobifunctional PEG linkers is the strategic use of protecting groups, with the benzyl group playing a pivotal role. This technical guide provides an in-depth exploration of the benzyl protecting group in the context of PEG linkers, detailing its application, experimental protocols, and relevant data to inform research and development.

The Benzyl Group: A Stable and Orthogonal Shield

The benzyl group (Bn), a simple phenylmethyl moiety, is a widely employed protecting group for hydroxyl (-OH) functions in organic synthesis. Its utility in the construction of complex PEG linkers is due to a combination of advantageous properties.[1] Benzyl ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including both acidic and basic environments.[2] This stability allows for the manipulation of other functional groups on the PEG linker or attached molecules without the risk of premature cleavage of the benzyl group.[2]

A key feature of the benzyl group is its orthogonality in protecting group strategies. It is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions for cleaving a 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This orthogonality is critical for the sequential synthesis of heterobifunctional linkers, enabling the controlled attachment of different molecular entities.[3] Despite its stability, the benzyl group can be removed under mild and highly selective conditions, most commonly through catalytic hydrogenolysis, a method compatible with many sensitive functional groups found in biomolecules.

Synthesis and Deprotection of Benzyl-Protected PEG Linkers

The introduction and removal of the benzyl protecting group are fundamental steps in the synthesis of custom PEG linkers.

Protection of Hydroxyl Groups: The Williamson Ether Synthesis

The most common method for forming a benzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the PEG molecule to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl bromide.

Key Considerations for Benzylation:

-

Base: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the PEG hydroxyl group.

-

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

-

Stoichiometry: For the mono-benzylation of a PEG-diol, careful control of the stoichiometry of the reagents is crucial to minimize the formation of the di-benzylated product.

Deprotection of Benzyl Ethers: Catalytic Hydrogenolysis

The cleavage of the benzyl ether to regenerate the free hydroxyl group is most effectively achieved through catalytic hydrogenolysis. This reaction utilizes a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Variants of Catalytic Hydrogenolysis:

-

Hydrogen Gas: The traditional method uses hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.

-

Catalytic Transfer Hydrogenation: This alternative is useful when handling hydrogen gas is not desirable. A hydrogen donor, such as formic acid or ammonium formate, is used to generate hydrogen in situ.

Quantitative Data on Benzyl Protection and Deprotection

The efficiency of the protection and deprotection steps is a critical factor in the overall yield of the final PEGylated conjugate. The following tables summarize illustrative quantitative data for these key reactions.

| Reaction | Protecting Group | Conditions | Typical Yield (%) | Purity (%) | Reference |

| Mono-benzylation of PEG-diol | Benzyl | NaH, Benzyl Bromide, THF | ~70-95% | >95% (after purification) | |

| Final step of PROTAC synthesis | Benzyl-PEG linker | PyBOP, DIPEA, DMF | 50-65% | >98% |

| Deprotection Method | Protecting Group | Conditions | Typical Reaction Time | Cleavage Efficiency (%) | Reference |

| Catalytic Hydrogenolysis | Benzyl | H₂ (1 atm), 10% Pd/C, MeOH/DMF | 1-16 hours | >99% | |

| Catalytic Transfer Hydrogenation | Benzyl | 10% Pd/C, Formic Acid, MeOH | 1-4 hours | >95% | |

| Strong Acidolysis | Benzyl | Anhydrous HF | Variable | >98% |

| Protecting Group | Condition | Stability (% remaining after 24h) | Reference |

| Benzyl Ether | 1M HCl | >99% | |

| Benzyl Ether | 1M NaOH | >99% | |

| tert-Butyl Ether | 1M HCl | <5% | |

| Fmoc (illustrative base-lability) | 1M NaOH | <5% |

Experimental Protocols

Protocol 1: Mono-Benzylation of a PEG-Diol via Williamson Ether Synthesis

Materials:

-

PEG-diol

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the PEG-diol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and add NaH (0.95 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction back to 0 °C and add benzyl bromide (0.9 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the mono-benzylated PEG.

Protocol 2: Deprotection of a Benzyl-PEG-Linker via Catalytic Hydrogenolysis with H₂ Gas

Materials:

-

Benzyl-PEG-linker

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Dissolve the Benzyl-PEG-linker in EtOH or THF in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Seal the flask and purge the system with an inert gas to remove oxygen.

-

Introduce hydrogen gas to the reaction vessel (e.g., via a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS (typically complete in 4-16 hours).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.

Protocol 3: Deprotection of a Benzyl-PEG-Linker via Catalytic Transfer Hydrogenation

Materials:

-

Benzyl-PEG-linker

-

10% Palladium on carbon (Pd/C)

-

Formic acid

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Dissolve the benzyl-PEG-linker (1 equivalent) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (10-20% by weight of the substrate).

-

To the stirred suspension, add formic acid (2-5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 1-4 hours).

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.

Applications in Drug Development

The robust and orthogonal nature of the benzyl protecting group makes it invaluable in the multi-step synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, PEG linkers enhance solubility, increase stability, and reduce the immunogenicity of the conjugate. The benzyl group allows for a sequential and controlled conjugation strategy, where one end of the PEG linker can be manipulated while the other is protected. This control is crucial for achieving a more homogeneous drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is critical for the efficacy of the PROTAC. Benzyl-protected PEG linkers provide a flexible and synthetically tractable scaffold for optimizing the linker length and composition, which in turn influences the formation and stability of the ternary complex.

Visualizing Workflows and Logical Relationships

Orthogonality of the Benzyl Protecting Group

Synthesis and Conjugation Workflow using a Benzyl-Protected PEG Linker

References

A Technical Guide to the Solubility of Benzyl-PEG7-amine for Researchers and Drug Development Professionals

Introduction

Benzyl-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal primary amine and a benzyl-protected hydroxyl group connected by a seven-unit polyethylene glycol chain, imparts a unique solubility profile that is critical for its application in diverse biochemical and pharmaceutical contexts. The hydrophilic PEG spacer generally enhances aqueous solubility, a desirable characteristic for biological applications. This guide provides an in-depth overview of the solubility of this compound in various solvents, outlines a detailed protocol for its experimental determination, and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

Based on the solubility of structurally related compounds, such as other amine-terminated PEGs and benzyl-containing molecules, the following table summarizes the predicted solubility of this compound. For instance, a similar compound, Amine-PEG-Amine, is soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO, with lower solubility in alcohol and toluene, and is insoluble in ether.[2]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Moderately Soluble | The hydrophilic PEG chain and the terminal amine group are expected to confer good solubility in water and polar protic solvents through hydrogen bonding. Solubility may decrease with longer-chain alcohols. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble | These solvents are effective at solvating polar molecules and are commonly used for reactions involving PEGylated compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are capable of dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics. |

| Aromatic | Toluene, Benzene | Moderately to Slightly Soluble | The presence of the benzyl group suggests some degree of solubility in aromatic solvents through π-π stacking interactions. However, the polar PEG chain may limit extensive solubility. |

| Non-polar Ethers | Diethyl Ether | Insoluble | The high polarity of the PEG chain and the amine group makes it unlikely to be soluble in non-polar ethers. |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | The significant polarity of the PEG chain and the amine group will prevent dissolution in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

A selection of analytical grade solvents (e.g., Water, Ethanol, DMSO, DCM, Toluene, Diethyl Ether)

-

Small-volume vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another suitable analytical technique for quantification.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Clarification:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Quantification and Data Reporting:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in research and development. While quantitative data is sparse, its predicted solubility profile, based on its chemical structure and the properties of related compounds, provides a valuable starting point for experimental design. The detailed protocol provided herein offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, enabling the optimization of reaction conditions, formulation development, and purification processes. This systematic approach will empower scientists and drug development professionals to harness the full potential of this versatile PEG linker.

References

An In-depth Technical Guide to the Synthesis and Functionalization of Benzyl-PEG7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and functionalization of Benzyl-PEG7-amine, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of targeted therapeutics. This document outlines detailed experimental protocols, key quantitative data, and workflows to assist researchers in the effective utilization of this valuable chemical tool.

Introduction

This compound is a polyethylene glycol (PEG) derivative characterized by a benzyl-protected hydroxyl group at one terminus and a primary amine at the other, connected by a seven-unit ethylene glycol spacer. The benzyl group serves as a stable protecting group that can be removed under specific conditions, while the primary amine offers a reactive handle for conjugation to a wide array of molecules, including proteins, peptides, small molecule drugs, and nanoparticles. The hydrophilic PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: Synthesis from Benzyl-PEG8-azide via Staudinger Reaction

This is a high-yielding, two-stage process that converts a terminal azide to a primary amine.

Experimental Protocol:

-

Stage 1: Staudinger Reaction

-

In a round-bottom flask, dissolve Benzyl-PEG8-azide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (20°C) for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) for the consumption of the starting azide.

-

-

Stage 2: Hydrolysis

-

To the reaction mixture from Stage 1, add water (5 equivalents).

-

Continue stirring at room temperature (20°C) for 48 hours.

-

After the reaction is complete, remove the THF under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

-

Method 2: Synthesis from Benzyl-PEG7-alcohol

This alternative route involves the activation of a terminal hydroxyl group followed by nucleophilic substitution with an amine source.

Experimental Protocol:

-

Step 1: Tosylation of Benzyl-PEG7-alcohol

-

Dissolve Benzyl-PEG7-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA) (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG7-tosylate.

-

-

Step 2: Amination of Benzyl-PEG7-tosylate

-

Dissolve the Benzyl-PEG7-tosylate from the previous step in a solution of 7N ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking, to obtain pure this compound.

-

Functionalization of this compound

The primary amine of this compound is a versatile functional group for conjugation. A common application is the reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

General Protocol for Conjugation to an NHS Ester

This protocol describes a general procedure for conjugating this compound to a molecule containing an NHS ester, such as a biotin-NHS ester or a fluorescent dye-NHS ester.

Experimental Protocol:

-

Dissolve the NHS ester-functionalized molecule (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

In a separate vial, dissolve this compound (1.2 equivalents) in the same solvent.

-

Add the this compound solution to the NHS ester solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure, and the product purified by an appropriate method such as column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Method 1: From Benzyl-PEG8-azide | Method 2: From Benzyl-PEG7-alcohol |

| Starting Material | Benzyl-PEG8-azide | Benzyl-PEG7-alcohol |

| Key Reagents | Triphenylphosphine, Water | p-TsCl, TEA, Ammonia |

| Typical Yield | ~97%[1] | High (typically >80% over two steps) |

| Purity | >95% after chromatography | >95% after chromatography |

| Molecular Weight | 415.52 g/mol | 415.52 g/mol |

| Molecular Formula | C21H37NO7 | C21H37NO7 |

Characterization

The successful synthesis and functionalization of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of this compound is expected to show characteristic signals for the benzyl group protons (aromatic signals around 7.3 ppm and a singlet for the benzylic CH₂ at approximately 4.5 ppm), the PEG backbone protons (a large multiplet between 3.5 and 3.7 ppm), and the protons on the carbon adjacent to the amine group (a triplet around 2.8-3.0 ppm). Upon conjugation, new signals corresponding to the attached molecule will appear, and there may be a shift in the signal of the protons adjacent to the newly formed amide bond.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (expected [M+H]⁺ at m/z 416.27) and its conjugates.

-

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the synthesis and functionalization of this compound.

References

An In-depth Technical Guide to the Key Applications of Benzyl-PEG7-amine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-amine is a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. Its unique structure, consisting of a benzyl-protected hydroxyl group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine, provides a versatile platform for the synthesis of complex bioconjugates. The PEG chain enhances aqueous solubility and reduces the immunogenicity of the conjugated molecule, while the terminal amine allows for covalent attachment to a variety of substrates.[1][2] The benzyl group serves as a protecting group for the hydroxyl functionality, which can be deprotected for further chemical modification. This guide explores the core applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies.

Core Applications

The primary application of this compound in research is as a flexible linker in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.

The key features of this compound that make it a valuable PROTAC linker include:

-

Hydrophilicity: The PEG7 spacer improves the solubility and cell permeability of the resulting PROTAC molecule.

-

Flexibility and Length: The length of the PEG linker is a critical parameter in PROTAC design, and a seven-unit PEG chain provides a moderate length that can be optimal for certain target-ligase pairs.

-

Reactive Handle: The primary amine serves as a convenient point of attachment for coupling with a ligand for either the target protein or the E3 ligase, typically through the formation of a stable amide bond.

Beyond PROTACs, the principles of bioconjugation using this compound can be extended to other applications, such as the PEGylation of small molecules, peptides, or proteins to improve their pharmacokinetic properties.

Quantitative Data in PROTAC Development

| Parameter | Description | Typical Units | Example Data (Hypothetical) |

| Binding Affinity (Target) | The binding affinity of the PROTAC's warhead to the target protein. | Kd (nM) | 50 |

| Binding Affinity (E3 Ligase) | The binding affinity of the PROTAC's E3 ligase ligand to the ligase. | Kd (nM) | 150 |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | nM | 25 |

| Dmax | The maximum percentage of target protein degradation achieved. | % | 95 |

| Cellular Viability (IC50) | The concentration of the PROTAC that inhibits cell growth by 50%. | µM | 1.5 |

| Plasma Half-life (t1/2) | The time required for the concentration of the PROTAC in the plasma to be reduced by half. | hours | 8 |

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on standard bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Ligand

This protocol describes the coupling of this compound to a ligand (either for the target protein or E3 ligase) that possesses a carboxylic acid functionality.

Materials:

-

This compound

-

Carboxylic acid-containing ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

In a clean, dry reaction vessel, dissolve the carboxylic acid-containing ligand (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the DMF under reduced pressure.

-

Purify the resulting conjugate by preparative HPLC.

-

Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Deprotection of the Benzyl Group (Optional)

If further modification of the hydroxyl group is required, the benzyl protecting group can be removed.

Materials:

-

Benzyl-PEG7-conjugate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Reaction flask

Procedure:

-

Dissolve the Benzyl-PEG7-conjugate in methanol or ethanol in a reaction flask.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

References

The Fundamental Principles of Benzyl-PEG7-amine as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Benzyl-PEG7-amine, a bifunctional linker increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core chemical principles, its role in optimizing PROTAC efficacy, and the practical methodologies for its application in targeted protein degradation.

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, solubility, and chemical composition profoundly influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This ternary complex is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome. The choice of linker can therefore make the difference between a highly potent and selective degrader and an inactive molecule.

This compound: Structure and Core Principles

This compound is a popular linker choice in PROTAC design due to its unique combination of structural features that offer a balance of flexibility, hydrophilicity, and defined spatial orientation.

Chemical Structure:

-

Benzyl Group: This aromatic ring provides a degree of rigidity and can engage in favorable hydrophobic or π-stacking interactions with the target protein or E3 ligase, helping to orient the ternary complex.

-

PEG7 (Heptaethylene Glycol) Chain: The seven-unit polyethylene glycol chain imparts significant hydrophilicity, which can improve the overall solubility and cell permeability of the PROTAC molecule. Its flexibility allows the two ends of the PROTAC to adopt an optimal conformation for ternary complex formation.

-

Terminal Amine Group: The primary amine (-NH2) serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond.

The fundamental principle behind using this compound is to leverage these properties to optimize the pharmacokinetics and pharmacodynamics of the resulting PROTAC. The PEG chain helps to mitigate the often poor solubility of complex drug molecules, while the benzyl group provides a rigid attachment point that can influence the vector and trajectory of the linker, thereby pre-organizing the molecule for effective ternary complex formation.

Quantitative Insights into Benzyl-PEG Linker Performance

The selection of a linker is an empirical process, and its impact on PROTAC activity is often evaluated by comparing a series of linkers with varying lengths and compositions. The tables below summarize key performance metrics for PROTACs utilizing benzyl-PEG-type linkers.

| PROTAC Component | Linker Type | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Reference |

| PROTAC X | This compound | 15 | >95 | BRD4 | Cereblon | Hypothetical Data |

| PROTAC Y | Benzyl-PEG5-amine | 50 | 85 | BTK | VHL | Hypothetical Data |

| PROTAC Z | Benzyl-PEG9-amine | 25 | >90 | AR | Cereblon | Hypothetical Data |

| Table 1: Degradation Efficacy (DC50 and Dmax) of PROTACs with Benzyl-PEG Linkers. This table illustrates how variations in the PEG chain length of a benzyl-PEG linker can influence the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTACs. |

| PROTAC | Linker | Ternary Complex Kd (nM) | Binary Binding (POI, nM) | Binary Binding (E3, nM) | Reference |

| PROTAC A | This compound | 10 | 100 | 500 | Hypothetical Data |

| PROTAC B | Alkyl C8 | 50 | 110 | 520 | Hypothetical Data |

| PROTAC C | Benzyl-PEG3-amine | 80 | 95 | 490 | Hypothetical Data |

| Table 2: Biophysical Characterization of PROTAC Ternary Complexes. This table demonstrates the impact of the linker on the stability of the ternary complex (Kd), a critical factor for efficient ubiquitination. |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and evaluation of PROTACs incorporating a this compound linker.

General Synthesis of a PROTAC using this compound

This protocol describes a standard amide coupling reaction to connect a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the amine group of the this compound linker.

Materials:

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

This compound

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.2 eq) and the base (DIPEA, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC to yield the desired intermediate.

-

This intermediate, now bearing a benzyl or other functional group at the other end of the PEG linker, can be further elaborated to attach the second ligand, completing the PROTAC synthesis.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the extent of POI degradation induced by a PROTAC.

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity to determine the percentage of remaining protein relative to the vehicle control.

Visualizing Workflows and Principles

The following diagrams illustrate key concepts and processes related to PROTACs with this compound linkers.

Caption: The catalytic mechanism of action for a PROTAC utilizing a this compound linker.

Caption: A generalized workflow for the chemical synthesis of a PROTAC using this compound.

Caption: Logical relationship between this compound linker properties and PROTAC performance.

Conclusion

This compound represents a highly valuable tool in the PROTAC designer's toolkit. Its well-defined structure provides a rational starting point for linker optimization, offering a favorable balance of hydrophilicity, flexibility, and conformational constraint. The principles outlined in this guide—leveraging its structural components to enhance solubility, permeability, and the stability of the crucial ternary complex—are fundamental to the successful development of potent and selective protein degraders. As the field of targeted protein degradation continues to advance, a deep understanding of linkers like this compound will remain essential for translating the promise of this therapeutic modality into clinical reality.

An In-depth Technical Guide to PEGylation using Amine-Terminated PEGs

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug delivery and development. This modification can significantly enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecule drugs. By increasing the hydrodynamic size, PEGylation can prolong the circulation half-life, reduce immunogenicity, and improve the stability of the conjugated molecule.[1][2][3] Amine-terminated PEGs are a versatile class of reagents for this purpose, readily reacting with various functional groups on therapeutic agents to form stable linkages. This guide provides a comprehensive technical overview of PEGylation using amine-terminated PEGs, focusing on reaction chemistry, experimental protocols, and characterization of the resulting conjugates.

Core Concepts of Amine-Terminated PEGylation

The primary utility of amine-terminated PEGs lies in their nucleophilic primary amine group (-NH2), which can react with a variety of electrophilic functional groups on a target molecule. The most common approach involves the reaction of an amine-terminated PEG with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.[4][5] This reaction is efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules.

Reaction Chemistry: Amine-PEG with NHS-Ester

The reaction between an amine-terminated PEG and an NHS-activated molecule is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine group attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the NHS leaving group.

Key Applications in Drug Development

PEGylation with amine-terminated PEGs offers numerous advantages in the pharmaceutical field:

-

Prolonged Circulation Time: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer half-life in the bloodstream.

-

Reduced Immunogenicity: The PEG chains can mask epitopes on the surface of proteins and other therapeutic agents, reducing their recognition by the immune system.

-

Enhanced Stability: PEGylation can protect molecules from proteolytic degradation and improve their thermal and chemical stability.

-

Improved Solubility: PEG is a highly water-soluble polymer, and its conjugation can increase the solubility of hydrophobic drugs.

-

Targeted Drug Delivery: Amine-terminated PEGs can be further functionalized with targeting ligands to direct the therapeutic agent to specific cells or tissues.

The following diagram illustrates the general workflow for utilizing amine-PEGylated carriers for targeted drug delivery.

Quantitative Data on PEGylation

The effectiveness of PEGylation is influenced by factors such as the molecular weight of the PEG, the degree of PEGylation, and the site of attachment. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Molecular Weight on Nanoparticle Properties

| Nanoparticle Formulation | PEG MW (kDa) | Particle Size (nm) | Zeta Potential (mV) | Cellular Uptake (in Macrophages) |

| Amine/PEG-NPs | 1 | 135 | +25 | High |

| Amine/PEG-NPs | 2 | 128 | +20 | Moderate |

| Amine/PEG-NPs | 5 | 115 | +15 | Low |

| MTX/mPEG-g-CS NPs | 0.75 | 112.8 | +35.0 | High |

| MTX/mPEG-g-CS NPs | 2.0 (DS=4.1%) | 145.6 | +15.3 | Moderate |

| MTX/mPEG-g-CS NPs | 2.0 (DS=8.2%) | 171.2 | +7.4 | Low |

Data compiled from representative studies.

Table 2: Impact of PEGylation on Protein Stability

| Protein | PEGylation Status | Thermal Denaturation Midpoint (Tm) | Refolding Efficiency after Thermal Stress |

| Model Protein A | Un-PEGylated | 55 °C | Low |

| Model Protein A | PEGylated | 65 °C | High |

| G-CSF | Un-PEGylated | ~52 °C | - |

| G-CSF | PEGylated | ~52 °C | - |

PEGylation can increase the thermal stability and refolding capacity of some proteins.

Detailed Experimental Protocols

Protocol 1: PEGylation of an Antibody with an Amine-Reactive PEG-NHS Ester

This protocol provides a general procedure for labeling an antibody with a PEG-NHS ester.

Materials:

-

Antibody (e.g., IgG) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive PEG-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reagent Preparation:

-

Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.

-

-

PEGylation Reaction:

-

Add a calculated amount of the PEG-NHS ester stock solution to the antibody solution. A 20-fold molar excess of PEG-NHS ester to antibody is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.

-

The following diagram outlines the general experimental workflow for protein PEGylation.

Protocol 2: Preparation of Amine-Terminated PEGylated Liposomes

This protocol describes the formulation of liposomes incorporating an amine-terminated PEG-lipid.

Materials:

-

Lipids (e.g., DSPC, Cholesterol)

-

Amine-terminated PEG-lipid (e.g., DSPE-PEG-amine)

-

Organic solvent (e.g., Chloroform/Methanol mixture)

-

Aqueous buffer (e.g., PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids and the amine-terminated PEG-lipid in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (liposomes) with a uniform size distribution, extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

Storage:

-

Store the resulting liposome suspension at 4°C.

-

The following diagram illustrates the workflow for preparing PEGylated liposomes.

Characterization of PEGylated Conjugates

Thorough characterization is crucial to ensure the quality and efficacy of PEGylated products. A combination of analytical techniques is typically employed:

-

Size-Exclusion Chromatography (SEC): To separate the PEGylated product from unreacted PEG and protein, and to assess the degree of PEGylation.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the PEGylated protein.

-

Mass Spectrometry (MS): To determine the exact molecular weight of the conjugate and identify the sites of PEGylation.

-

Dynamic Light Scattering (DLS): To measure the particle size and size distribution of PEGylated nanoparticles and liposomes.

-

Zeta Potential Measurement: To determine the surface charge of PEGylated nanoparticles and liposomes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the PEG conjugate.

The "PEG Dilemma" and Advanced Strategies

While PEGylation offers significant advantages, it can also present challenges, often referred to as the "PEG dilemma". The PEG layer that prolongs circulation can also hinder cellular uptake and endosomal escape of the therapeutic agent. To address this, advanced strategies involving cleavable PEG linkers have been developed. These linkers are designed to be stable in circulation but are cleaved in the target microenvironment (e.g., by specific enzymes or pH changes), thus "de-shielding" the therapeutic agent at the site of action.

Conclusion

PEGylation using amine-terminated PEGs is a robust and versatile technology that continues to play a critical role in the development of advanced therapeutics. A thorough understanding of the reaction chemistry, careful optimization of experimental protocols, and comprehensive characterization of the final product are essential for successful implementation. As the field evolves, novel PEG architectures and cleavable linker strategies will further expand the utility of PEGylation in creating safer and more effective drug delivery systems.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of Benzyl-PEG7-amine to a Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of molecules. This process can enhance solubility, reduce immunogenicity, and prolong circulation half-life. This application note provides a detailed protocol for the conjugation of Benzyl-PEG7-amine to a carboxylic acid-containing molecule using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond and is a cornerstone of bioconjugation techniques.

The general principle involves the activation of a carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the conjugation reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the conjugation of this compound to a carboxylic acid using EDC/NHS chemistry. The expected yield and purity are based on literature values for similar small molecule PEGylation reactions and may vary depending on the specific carboxylic acid-containing molecule.

| Parameter | Value | Notes |

| Molar Ratio (Carboxylic Acid : EDC : NHS : this compound) | 1 : 1.5 : 1.2 : 1.1 | A slight excess of the activating agents and the PEG-amine is often used to drive the reaction to completion. |

| Reaction Solvent | Anhydrous DMF or DMSO | For organic-soluble reactants. For water-soluble biomolecules, a two-step reaction in aqueous buffer is preferred. |

| Activation Time | 15 - 60 minutes | The time required for the carboxylic acid to be activated by EDC and NHS. |

| Conjugation Time | 2 - 24 hours | The reaction time for the amine to couple with the activated carboxylic acid. |

| Reaction Temperature | Room Temperature (20-25°C) | Mild reaction conditions are generally sufficient. |

| Expected Yield | 70-90% | Yields are highly dependent on the substrate and purification method. |

| Expected Purity | >95% | Purity is typically assessed after chromatographic purification. |

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the conjugation of this compound to a carboxylic acid.

Materials and Reagents

-

This compound

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

-

Purification system (e.g., flash chromatography or preparative HPLC)

-

Analytical instruments for characterization (e.g., NMR, LC-MS)

Protocol 1: Conjugation in an Organic Solvent

This protocol is suitable for small molecules soluble in organic solvents.

Step 1: Activation of the Carboxylic Acid

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

-

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

-

Add EDC-HCl (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 15-60 minutes to activate the carboxylic acid, forming the NHS ester.

Step 2: Conjugation with this compound

-

Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF or DMSO.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Quenching and Work-up

-

Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining active esters.

-

The solvent can be removed under reduced pressure.

-

The crude product can be precipitated by adding the reaction mixture to cold diethyl ether and collected by filtration.

Protocol 2: Two-Step Aqueous Conjugation for Biomolecules

This protocol is adapted for water-soluble biomolecules to minimize side reactions.

Step 1: Activation of the Carboxylic Acid

-

Dissolve the carboxylic acid-containing biomolecule in an appropriate buffer with a pH of 4.5-6.0 (e.g., 0.1 M MES buffer).

-

Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents).

-

Incubate the reaction for 15 minutes at room temperature.

Step 2: Conjugation with this compound

-

Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0 by adding a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Add the this compound (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

Step 3: Quenching the Reaction

-

The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to react with any remaining NHS esters.

Purification

Purification of the PEGylated conjugate is crucial to remove unreacted starting materials, activating agents, and byproducts. The choice of purification method will depend on the properties of the conjugate.

-

Flash Column Chromatography: For organic-soluble small molecule conjugates, silica gel or reversed-phase silica gel chromatography is often effective. A gradient of solvents, such as dichloromethane and methanol or hexane and ethyl acetate, can be used for elution.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying both small molecule and larger biomolecule conjugates to a high degree of purity.

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is useful for separating the larger PEGylated product from smaller unreacted molecules.

-

Ion-Exchange Chromatography (IEX): IEX can be used to separate molecules based on their charge, which may be altered upon PEGylation.[1]

-

Dialysis: For larger biomolecule conjugates, dialysis against a suitable buffer can be used to remove small molecule impurities.

Characterization

Confirmation of successful conjugation and assessment of purity are essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the formation of the amide bond. Successful conjugation can be observed by the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide proton and the characteristic ethylene glycol repeats of the PEG chain.[2]

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the final conjugate, providing direct evidence of successful PEGylation.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product.

Experimental Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the chemical reaction scheme for the conjugation of this compound to a carboxylic acid.

References

Application Notes and Protocols: NHS Ester Reaction with Benzyl-PEG7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for covalently conjugating molecules containing primary amines. This document provides a detailed guide for the reaction of an NHS ester with Benzyl-PEG7-amine, a bifunctional linker containing a terminal primary amine and a benzyl-protected alcohol. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility, making this an important building block in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.[1][2]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of this compound attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] The efficiency of this reaction is highly dependent on factors such as pH, solvent, and the molar ratio of the reactants. A critical competing reaction is the hydrolysis of the NHS ester, which is more prevalent in aqueous solutions and at higher pH values.[4][5]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the conjugation of an NHS ester to this compound.

Caption: Chemical reaction of an NHS ester with this compound.

Caption: Experimental workflow for NHS ester reaction with this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reaction of an NHS ester with this compound. These values are starting points and may require optimization depending on the specific NHS ester used.

| Parameter | Recommended Range | Notes |

| Molar Ratio (NHS Ester : Amine) | 1:1 to 2:1 | A slight excess of the NHS ester may be used to drive the reaction to completion. For reactions with biomolecules, a larger excess (e.g., 10-20 fold) is common. |

| Solvent | Anhydrous DMF, DMSO, DCM, or THF | The choice of solvent depends on the solubility of the reactants. Ensure the solvent is anhydrous to minimize hydrolysis of the NHS ester. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Required for reactions in organic solvents to deprotonate the amine. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally sufficient. Lower temperatures can be used to slow down hydrolysis if it is a concern. |

| Reaction Time | 3 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |

| pH (for aqueous buffers) | 7.2 - 8.5 | Not typically used for small molecule reactions in organic solvents, but crucial for bioconjugation in aqueous media. The optimal pH is a balance between amine reactivity and NHS ester hydrolysis. |

Experimental Protocols

This section provides a detailed protocol for the reaction of a generic NHS ester with this compound in an organic solvent.

Materials

-

NHS ester of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Thin Layer Chromatography (TLC) plates and appropriate mobile phase

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Protocol

-

Reagent Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent (e.g., DMF or DCM).

-

In a separate vial, dissolve the NHS ester in the same anhydrous solvent. A typical concentration for both solutions is 10-50 mg/mL, but this can be adjusted based on the scale of the reaction.

-

-

Reaction Setup:

-

To the stirred solution of this compound, add the base (TEA or DIPEA). A 1.5 to 2-fold molar excess relative to the amine is recommended.

-

Slowly add the NHS ester solution to the amine solution. The molar ratio of NHS ester to amine should be between 1:1 and 2:1.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS. A common method for TLC visualization is staining with potassium permanganate. The reaction is complete when the starting amine is no longer detectable. This can take between 3 and 24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography. The appropriate solvent system for elution will depend on the polarity of the product and should be determined by TLC analysis.

-

For PEGylated compounds that are oils or gels, an alternative purification method involves complexation with magnesium chloride to form a solid, which can then be isolated by filtration.